![molecular formula C20H25BrClNO3 B3217493 1-(2-(4-bromophenoxy)ethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride CAS No. 1179441-08-7](/img/structure/B3217493.png)
1-(2-(4-bromophenoxy)ethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride
Overview
Description
1-(2-(4-bromophenoxy)ethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H25BrClNO3 and its molecular weight is 442.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
- Antihypertensive Agents : The compound’s structural features suggest potential antihypertensive activity. Researchers explore its effects on blood pressure regulation and cardiovascular health .
- Neuroprotective Properties : Investigations into its neuroprotective effects may lead to novel drug candidates for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Adrenergic Receptor Agonism : The compound’s isoquinoline moiety may interact with adrenergic receptors. Researchers study its binding affinity and functional effects on these receptors .
- β-Adrenergic Receptor Blockade : It could potentially act as a β-adrenergic receptor antagonist, impacting heart rate and contractility .
- Electroactive Materials : Researchers investigate its use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) .
- Photoluminescent Properties : The compound’s fluorescence properties make it interesting for optoelectronic applications .
- Enzyme Inhibitors : Its unique structure may inhibit specific enzymes. Studies explore its potential as an enzyme modulator .
- Pesticide Development : The compound’s bioactivity warrants investigation as a potential pesticide or insecticide .
Medicinal Chemistry and Drug Development
Pharmacology and Receptor Modulation
Materials Science and Organic Electronics
Chemical Biology and Enzyme Inhibition
Environmental Chemistry and Pesticides
Natural Product Synthesis and Total Syntheses
properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3.ClH/c21-18-5-7-20(8-6-18)25-12-11-24-15-19(23)14-22-10-9-16-3-1-2-4-17(16)13-22;/h1-8,19,23H,9-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBFBNNORYFZLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COCCOC3=CC=C(C=C3)Br)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-bromophenoxy)ethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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